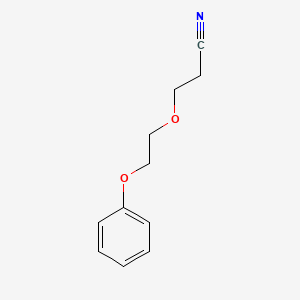
Methyl octyl carbonate
Vue d'ensemble
Description
Methyl octyl carbonate, also known as carbonic acid, methyl octyl ester, is an organic compound with the molecular formula C10H20O3. It is an ester derived from the reaction of carbonic acid with methanol and octanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl octyl carbonate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The most common method involves the reaction of octanol with dimethyl carbonate in the presence of a base catalyst such as potassium t-butoxide. The reaction is typically carried out at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of dimethyl carbonate with octanol. This process is catalyzed by a base such as potassium magnesium phosphate and is conducted in a sealed-vessel reactor to achieve high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl octyl carbonate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Common Reagents and Conditions:
Hydrolysis: In acidic conditions, this compound hydrolyzes to form octanol and methanol.
Reduction: Reduction of this compound with lithium aluminum hydride yields octanol and methanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, often catalyzed by a base.
Major Products: The major products formed from these reactions include octanol, methanol, and various carbonate salts depending on the reaction conditions .
Applications De Recherche Scientifique
Methyl octyl carbonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.
Materials Science: this compound is used in the preparation of polyurethanes and other polymeric materials.
Green Chemistry: Due to its environmentally benign nature, it is employed in green chemistry applications, including as a solvent and reagent in sustainable chemical processes.
Mécanisme D'action
The mechanism of action of methyl octyl carbonate involves nucleophilic acyl substitution reactions. The carbonyl carbon of the ester is attacked by nucleophiles, leading to the formation of tetrahedral intermediates. These intermediates then collapse to release the leaving group and form the final product . The molecular targets and pathways involved in these reactions are primarily the carbonyl carbon and the alkoxy group of the ester .
Comparaison Avec Des Composés Similaires
- Methyl butyl carbonate
- Methyl hexyl carbonate
- Methyl decyl carbonate
Comparison: Methyl octyl carbonate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain esters like methyl butyl carbonate, this compound has higher boiling points and different solubility characteristics . Its longer chain length also makes it more suitable for applications in materials science and green chemistry .
Propriétés
IUPAC Name |
methyl octyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-8-9-13-10(11)12-2/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDSFWGKQOBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423605 | |
| Record name | Methyl octyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-34-0 | |
| Record name | Methyl octyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)
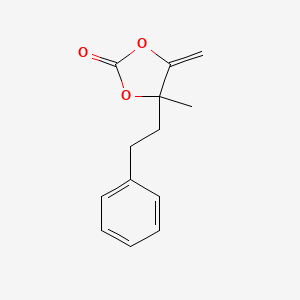
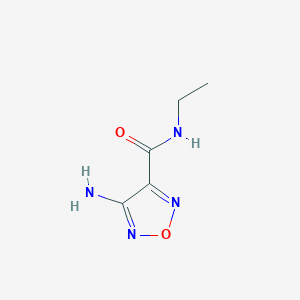

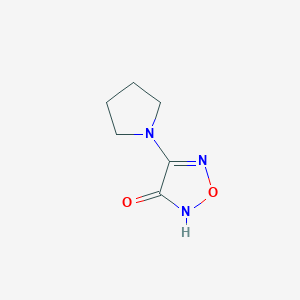

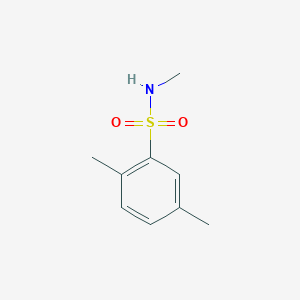
![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)
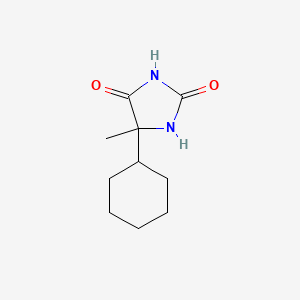
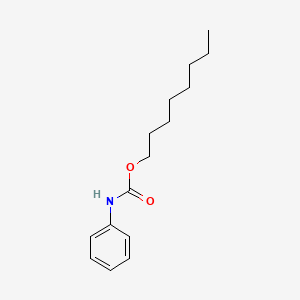
![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)

